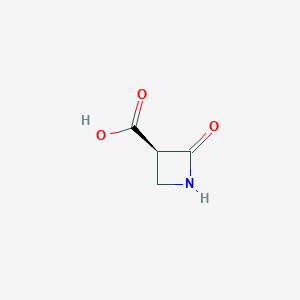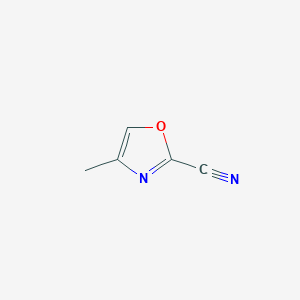
(3R)-2-oxoazetidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide (3R)-2-oxoazetidine-3-carboxylique est un composé hétérocyclique à quatre chaînons contenant un atome d'azote. Il s'agit d'un dérivé de l'azétidine, connue pour sa contrainte cyclique significative et sa réactivité unique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l'acide (3R)-2-oxoazetidine-3-carboxylique implique généralement la manipulation de groupes fonctionnels sur des molécules précurseurs. Une méthode courante est l'addition aza-Michael d'hétérocycles NH avec des 2-(azétidin-3-ylidène)acétates de méthyle . Cette réaction est catalysée par la DBU et implique la formation d'une structure cyclique à quatre chaînons. Une autre approche implique la réaction de couplage croisé de Suzuki-Miyaura, qui utilise des hybrides bromés de pyrazole-azétidine avec des acides boroniques .
Méthodes de production industrielle
La production industrielle de l'acide (3R)-2-oxoazetidine-3-carboxylique peut impliquer une synthèse à grande échelle utilisant des méthodes similaires à celles décrites ci-dessus, avec des optimisations pour le rendement et la pureté. L'utilisation de réacteurs à flux continu et de plateformes de synthèse automatisées peut améliorer l'efficacité et la possibilité d'évolutivité du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
L'acide (3R)-2-oxoazetidine-3-carboxylique subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des dérivés oxo correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe oxo en groupes hydroxyle ou amine.
Substitution : Le composé peut participer à des réactions de substitution nucléophile, où le groupe acide carboxylique peut être remplacé par d'autres groupes fonctionnels.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH₄) et le borohydrure de sodium (NaBH₄) sont utilisés.
Substitution : Des nucléophiles comme les amines, les alcools et les thiols peuvent être utilisés en conditions basiques ou acides.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés oxo, tandis que la réduction peut produire des dérivés hydroxyle ou amine. Les réactions de substitution peuvent aboutir à une variété de dérivés d'azétidine fonctionnalisés.
Applications de la recherche scientifique
L'acide (3R)-2-oxoazetidine-3-carboxylique a plusieurs applications de recherche scientifique :
Chimie : Il sert de bloc de construction pour la synthèse de molécules organiques complexes et d'hétérocycles.
Biologie : Le composé est utilisé dans l'étude des mécanismes enzymatiques et comme substrat pour les réactions catalysées par les enzymes.
Industrie : Le composé est utilisé dans la synthèse de polymères et de matériaux aux propriétés uniques.
Mécanisme d'action
Le mécanisme d'action de l'acide (3R)-2-oxoazetidine-3-carboxylique implique son interaction avec des cibles et des voies moléculaires spécifiques. Le composé peut agir comme un inhibiteur ou un substrat pour diverses enzymes, affectant ainsi leur activité et leur fonction. La contrainte cyclique et la réactivité unique du cycle azétidine jouent un rôle crucial dans ses interactions avec les molécules biologiques.
Applications De Recherche Scientifique
(3R)-2-oxoazetidine-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate for enzyme-catalyzed reactions.
Industry: The compound is used in the synthesis of polymers and materials with unique properties.
Mécanisme D'action
The mechanism of action of (3R)-2-oxoazetidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or substrate for various enzymes, affecting their activity and function. The ring strain and unique reactivity of the azetidine ring play a crucial role in its interactions with biological molecules.
Comparaison Avec Des Composés Similaires
Composés similaires
Acide L-azétidine-2-carboxylique : Trouvé dans la nature, en particulier dans les betteraves à sucre, et utilisé comme agent gamétocide.
Acide azétidine-3-carboxylique : Un autre dérivé de l'azétidine avec des caractéristiques structurelles et une réactivité similaires.
Unicité
L'acide (3R)-2-oxoazetidine-3-carboxylique est unique en raison de sa stéréochimie spécifique et de la présence à la fois d'un groupe oxo et d'un groupe acide carboxylique. Cette combinaison de groupes fonctionnels et de stéréochimie confère une réactivité distincte et un potentiel pour des applications diverses dans la synthèse et la recherche.
Propriétés
Formule moléculaire |
C4H5NO3 |
|---|---|
Poids moléculaire |
115.09 g/mol |
Nom IUPAC |
(3R)-2-oxoazetidine-3-carboxylic acid |
InChI |
InChI=1S/C4H5NO3/c6-3-2(1-5-3)4(7)8/h2H,1H2,(H,5,6)(H,7,8)/t2-/m1/s1 |
Clé InChI |
TUKBZULTJRRCPE-UWTATZPHSA-N |
SMILES isomérique |
C1[C@H](C(=O)N1)C(=O)O |
SMILES canonique |
C1C(C(=O)N1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-methoxy-3-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B12273700.png)
![1-(4-Methoxyphenyl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]ethanone](/img/structure/B12273708.png)
![2-({Bicyclo[2.2.1]heptan-2-yl}amino)propan-1-ol](/img/structure/B12273713.png)



![1-{4-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]piperidin-1-yl}ethan-1-one](/img/structure/B12273755.png)



![2-(2-fluorophenoxy)-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}acetamide](/img/structure/B12273772.png)
![1-Boc-3-[[(tert-butyl)sulfinyl]amino]-3-(4-bromophenyl)azetidine](/img/structure/B12273778.png)
![6-Chloro-2-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}-1,3-benzoxazole](/img/structure/B12273780.png)
